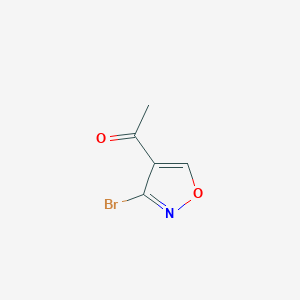amine hydrochloride](/img/structure/B13454043.png)
[(2,4-Dibromophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10Br2ClN and a molecular weight of 315.4 g/mol. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, a methyl group attached to the nitrogen atom, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2,4-Dibromophenyl)methylamine hydrochloride typically involves the bromination of a phenylmethylamine precursor followed by methylation and conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, a methylating agent such as methyl iodide, and hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,4-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a primary amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Scientific Research Applications
(2,4-Dibromophenyl)methylamine hydrochloride is used in various scientific research fields:
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
(2,4-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2,5-Dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at different positions, leading to different chemical and biological properties.
(2,4-Dichlorophenyl)methylamine hydrochloride: Chlorine atoms instead of bromine, resulting in different reactivity and applications.
(2,4-Dibromophenyl)methylamine hydrochloride: An ethyl group instead of a methyl group, affecting its steric and electronic properties.
These comparisons highlight the uniqueness of (2,4-Dibromophenyl)methylamine hydrochloride in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C8H10Br2ClN |
|---|---|
Molecular Weight |
315.43 g/mol |
IUPAC Name |
1-(2,4-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-2-3-7(9)4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI Key |
ASAHIZCNHVNFKE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate;hydrochloride](/img/structure/B13453960.png)
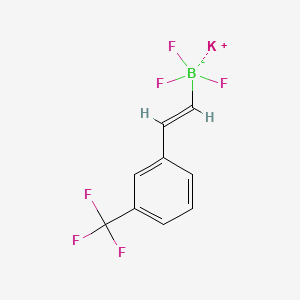

![6-(Chloromethyl)furo[3,2-b]pyridine](/img/structure/B13453982.png)
![2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide](/img/structure/B13453985.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide](/img/structure/B13453989.png)

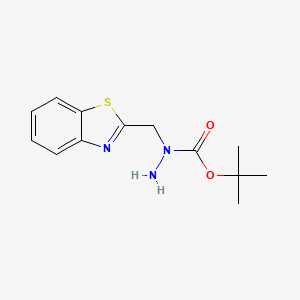
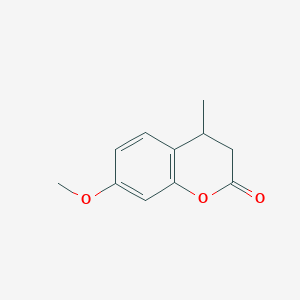
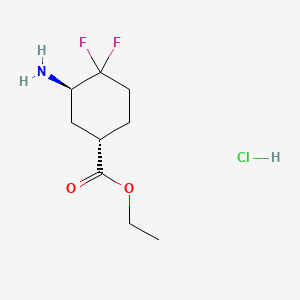
![Tert-butyl 7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13454015.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethynyl}benzoic acid](/img/structure/B13454040.png)

